3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11,18,22H,12H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABXXLDYNBKLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the hydroxyphenyl group: This step involves the Friedel-Crafts alkylation reaction, where a phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the benzamide core: This can be done through the reaction of an amine with a benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzamides
Scientific Research Applications
The compound has shown promise in various biological activities, which can be categorized as follows:
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of thiophene have been explored for their efficacy against viral infections. The specific mechanism often involves inhibition of viral replication through interaction with viral enzymes or receptors.
Antimicrobial Properties
Studies have demonstrated that thiophene derivatives can possess antimicrobial activity. The hydroxyl and chloro substituents may enhance the compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways.
Anti-inflammatory Effects
Inhibition of lipoxygenase (LOX), an enzyme involved in the inflammatory response, has been noted in similar thiophene compounds. The IC50 values for these compounds typically range from 20 to 100 nM, indicating significant anti-inflammatory potential.
Case Study 1: Antiviral Efficacy
A study published in MDPI highlighted the antiviral activity of thiophene derivatives against various RNA and DNA viruses. The compound's structure suggests it could similarly inhibit viral replication through mechanisms akin to those observed in known antiviral agents .
Case Study 2: Antimicrobial Testing
Research conducted on related thiophene compounds demonstrated their potential as antimicrobial agents. In vitro assays showed that these compounds effectively inhibited the growth of several bacterial strains, suggesting a pathway for further development in treating infections .
Mechanism of Action
The mechanism of action of 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response . The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
The choice of heterocycle significantly impacts physicochemical and biological properties. Below is a comparative analysis of the target compound with analogs containing thiazole, oxadiazole, and thiadiazole cores.
Thiophene vs. Thiazole Analogs
- Target Compound : Thiophene (C₄H₃S) provides a sulfur-containing aromatic system with moderate electron-rich character.
- The 4-methoxybenzyl group enhances lipophilicity compared to the hydroxyphenyl group in the target compound . Implications: Thiazoles often exhibit higher metabolic stability but lower solubility than thiophenes due to increased polarity.
Thiophene vs. Oxadiazole Analogs
- 4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)butyl]-benzamide (): Molecular Formula: C₁₅H₁₇ClN₄O₂S Key Features: The oxadiazole core (C₂N₂O) is electron-deficient, favoring interactions with electron-rich biological targets. Implications: Oxadiazoles are associated with improved pharmacokinetic profiles but may exhibit higher synthetic complexity.
Thiophene vs. Thiadiazole Analogs
- 5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-amine (): Molecular Formula: C₁₇H₁₆ClN₃S Key Features: The thiadiazole ring (C₂N₃S) combines sulfur and nitrogen, offering a balance between stability and reactivity. The 3-phenylpropyl chain enhances lipophilicity .
Substituent Effects
Substituents on the aromatic rings and heterocycles modulate electronic, steric, and solubility properties.
Biological Activity
3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.9 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN O₄S₂ |
| Molecular Weight | 423.9 g/mol |
| CAS Number | 1797965-83-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The hydroxyphenylmethyl group enhances binding affinity, potentially leading to increased potency in inhibiting target proteins.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds with similar structures have shown moderate to high potency against various cancer cell lines, including breast and head and neck cancers. They act by inhibiting key enzymes involved in cell proliferation and survival pathways .
- Mechanistic Insights : The compound may inhibit the activity of enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis, thereby limiting cancer cell growth .
Antimicrobial Activity
Thiophene derivatives have been noted for their antimicrobial properties. In particular:
- Inhibition Studies : Compounds related to this structure have demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
Case Studies
- Case Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide to improve yield and purity?
Methodological Answer:
Synthesis optimization requires:
- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediates and adjust reaction times .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in amide bond formation .
- Temperature Control : Maintain 60–80°C for coupling steps to balance reactivity and side-product suppression .
- Catalysts : Employ coupling agents like EDCI/HOBt for efficient amidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) improves purity .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound, and how can conflicting spectral data be resolved?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : H and C NMR confirm backbone connectivity; DEPT-135 clarifies quaternary carbons .
- Mass Spectrometry (HRMS) : Validate molecular weight within 3 ppm error .
- Resolving Conflicts :
- 2D NMR (HSQC/HMBC) : Assign ambiguous proton-carbon correlations, especially for thiophene and benzamide moieties .
- X-ray Crystallography : Resolve stereochemical uncertainties using single-crystal diffraction (e.g., orthorhombic P222 space group parameters) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified thiophene (e.g., halogenation) or benzamide (e.g., methoxy/fluoro substitution) groups .
- Biological Assays :
- Enzyme Inhibition : Test against kinases (IC via fluorescence polarization) or proteases (colorimetric substrate cleavage) .
- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) using H-labeled ligands .
- Data Correlation : Use multivariate analysis to link electronic (Hammett σ) or steric (Taft parameters) descriptors to activity .
Advanced: What strategies are effective in resolving contradictions between computational docking predictions and experimental bioassay results?
Methodological Answer:
- Docking Refinement :
- Flexible Side-Chain Modeling : Use RosettaLigand or AutoDock Vina with induced-fit protocols .
- Solvent Effects : Include explicit water molecules in molecular dynamics (MD) simulations .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to confirm docking poses .
- Alanine Scanning Mutagenesis : Identify critical receptor residues for binding .
Basic: How can researchers improve the aqueous solubility of this compound for in vitro assays?
Methodological Answer:
- Formulation Strategies :
- Co-Solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Salt Formation : React with HCl or sodium bicarbonate to generate ionizable salts .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl, morpholine) on the phenyl ring .
Advanced: What methodologies are recommended for identifying metabolic pathways and stable metabolites of this compound?
Methodological Answer:
- In Vitro Metabolism :
- Liver Microsomes : Incubate with NADPH-supplemented human liver microsomes (HLMs); quench with acetonitrile .
- LC-MS/MS Analysis : Use Q-TOF mass spectrometry with positive/negative ionization to detect phase I/II metabolites .
- Stable Isotope Labeling : Synthesize C-labeled analogs to trace metabolic fate via isotopic patterns .
Advanced: How can X-ray crystallography be utilized to analyze the conformational stability of this compound?
Methodological Answer:
- Crystallization : Screen conditions (e.g., vapor diffusion with PEG 4000/isopropanol) to obtain single crystals .
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : Apply SHELXL for structure solution; analyze torsion angles to assess thiophene-benzamide dihedral flexibility .
Basic: What experimental protocols ensure stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light Exposure : Use ICH Q1B guidelines (UV/visible light) to assess photolytic decomposition .
- Optimal Storage : Lyophilize and store at -80°C under argon to prevent oxidation .
Advanced: How can researchers design enantioselective syntheses for chiral analogs of this compound?
Methodological Answer:
- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation for thiophene ring functionalization .
- Chiral Stationary Phases (CSPs) : Purify enantiomers via HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns .
Advanced: What computational tools are effective in predicting off-target interactions and toxicity profiles?
Methodological Answer:
- Off-Target Screening :
- SwissTargetPrediction : Upload SMILES to identify kinase or protease targets .
- ToxCast Database : Assess endocrine disruption potential via high-throughput screening data .
- ADMET Prediction : Use QikProp (Schrödinger) to estimate logP, CNS permeability, and hERG inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
